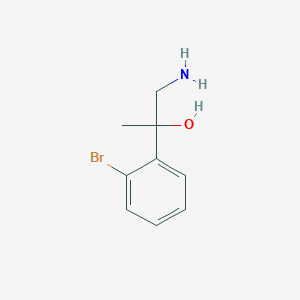

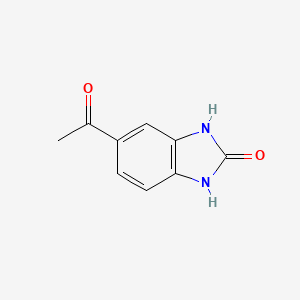

8-Amino-3,4-dihydroquinolin-2(1H)-one

Übersicht

Beschreibung

8-Amino-3,4-dihydroquinolin-2(1H)-one is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their presence in many natural products, functional materials, and pharmaceuticals. The aminoquinoline moiety, in particular, is a common framework in these compounds and has been extensively studied for its diverse chemical properties and biological activities .

Synthesis Analysis

The synthesis of aminoquinoline derivatives can be achieved through various methods. For instance, a microwave-assisted alternative synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one has been described, which yields the product in 32% overall yield over three steps starting from commercially available 2-methyl-6-nitrobenzonitrile. This process includes 'one-pot' procedures and involves the microwave-assisted hydrolysis of a nitrile group followed by lactamization under elevated temperatures . Another synthesis approach for 3-amino-4-hydroxyquinolin-2(1H)-one derivatives involves the reaction of methyl isocyanoacetate with isatoic anhydrides in the presence of DBU, followed by hydrolysis with HCl .

Molecular Structure Analysis

The molecular structure of aminoquinoline derivatives has been characterized by various spectroscopic methods and confirmed by single crystal X-ray diffraction in some cases. For example, the X-ray structure of a Zn(II) complex with 8-aminoquinoline shows C–H–π and π–π interactions, forming a hydrogen-bonded sheet. Additionally, a one-dimensional cadmium(II) azido complex with 8-aminoquinoline has been synthesized, where the azido ligand adopts an end-on bridging mode, resulting in a supramolecular two-dimensional structure .

Chemical Reactions Analysis

Aminoquinoline derivatives can participate in a variety of chemical reactions. They have been developed as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization. The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions. A single electron transfer (SET) pathway is suggested in most cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminoquinoline derivatives are influenced by their molecular structure and the nature of their substituents. For example, the photoluminescence property of Zn(II), Cd(II), and Hg(II) complexes of 8-aminoquinoline has been studied, showing that these complexes are photoluminescent at room temperature . The hydrogen-bonded structures of proton-transfer compounds of 8-aminoquinoline with 4,5-dichlorophthalic acid have been determined, illustrating the utility of hydrogen phthalate anions and interactive-group-substituted quinoline cations in forming low-dimensional hydrogen-bonded structures .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Derivatives

The switchable synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives was developed through a hydride-transfer/N-dealkylation/N-acylation strategy, providing a method for the synthesis of CYP11B2 inhibitor (Yang et al., 2020).

2. Antioxidant Properties

2-Aryl-2,3-dihydroquinolin-4(1H)-ones were synthesized using silver(I) triflate and demonstrated potent antioxidant properties, showcasing their free-radical scavenging ability (Pandit et al., 2015).

3. Hydrolysis and NMR Analysis

A study explored the hydrolysis of the nitrile moiety in 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, with NMR analysis used to confirm the suitability of optimized geometries for the compounds (Basafa et al., 2021).

4. Antimicrobial Activity

A one-pot synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives showed good antibacterial activity against both Gram-positive pathogens and Gram-negative species (Ramana et al., 2016).

5. Synthesis for Pharmaceutical and Biological Chemistry

A novel three-component selenosulfonation for the synthesis of multifunctional 3,4-dihydroquinolin-2(1H)-ones was developed, providing a potential synthesis method for diverse derivatives in pharmaceutical and biological chemistry (Qiu et al., 2017).

6. Potential in Cancer Treatment

A series of 2,4-dihydroxyquinoline derived disazo dyes showed cytotoxicity against cancer cell lines, indicating potential use as drugs or drug additives (Şener et al., 2018).

7. Alzheimer’s Disease Treatment

Hybrids of 4-amino-2,3-polymethylenequinoline and butylated hydroxytoluene were synthesized as potential agents for Alzheimer’s disease treatment, showing inhibition of acetylcholinesterase and butyrylcholinesterase (Makhaeva et al., 2020).

8. Natural Derivatives from Streptomyces

New 3,4-dihydroquinoline-2-one derivatives isolated from Streptomyces sp. LGE21 demonstrated weak cytotoxic activities against cancer cell lines and growth inhibitory activity against bacterial strains (Mahmoud et al., 2018).

9. Antimicrobial and Anticorrosive Properties

5-Amino-8-hydroxyquinolines derivatives showed inhibitory action against the corrosion of mild steel in hydrochloric acid solution, also indicating antimicrobial activities (Faydy et al., 2017).

Eigenschaften

IUPAC Name |

8-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRKQKPZYJGOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286970 | |

| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-3,4-dihydroquinolin-2(1H)-one | |

CAS RN |

81839-57-8 | |

| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81839-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)